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molecular formula C10H9FO2 B8466844 1-(4-Fluorophenoxy)but-3-yn-2-ol CAS No. 67693-57-6

1-(4-Fluorophenoxy)but-3-yn-2-ol

Cat. No. B8466844
M. Wt: 180.17 g/mol
InChI Key: PEEXYEFWAGWDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04165331

Procedure details

Acetylene gas, dried by passing through a trap containing sulfuric acid, is bubbled at a moderate rate, through 5 ml of vigorously stirred tetrahydrofuran, for 15 minutes. To this acetylenic solution, is then added dropwise, with continued passage of acetylene, 3.5 ml of a 2.4 M solution of n-butylmagnesium chloride in tetrahydrofuran (8.4 mmoles) over 45 minutes. The mixture is stirred a further 15 minutes, and a solution of 580 mg (3.9 mmoles) of p-fluorophenoxy acetaldehyde (Example 156) in 3 ml of tetrahydrofuran is added dropwise over 15 minutes. This solution is stirred for 2 more hours, with passage of acetylene, poured into 50 ml of a saturated solution of ammonium chloride, extracted twice with 50 ml of ether, washed with 10 ml of ammonium chloride solution, dried with magnesium sulfate, filtered, and evaporated. The crude subject product is purified by sublimation at 75° C. (0.1 mm) for 5 hours to give 330 mg (48%) of white crystals, mp 46°-47° C.
[Compound]
Name
acetylenic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 mmol
Type
solvent
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
C#C.[CH2:3]([Mg]Cl)[CH2:4]CC.[F:9][C:10]1[CH:19]=[CH:18][C:13]([O:14][CH2:15][CH:16]=[O:17])=[CH:12][CH:11]=1.[Cl-].[NH4+]>O1CCCC1>[OH:17][CH:16]([CH2:15][O:14][C:13]1[CH:18]=[CH:19][C:10]([F:9])=[CH:11][CH:12]=1)[C:3]#[CH:4] |f:3.4|

Inputs

Step One
Name
acetylenic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
8.4 mmol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
580 mg
Type
reactant
Smiles
FC1=CC=C(OCC=O)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Four
Name
saturated solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Acetylene gas, dried
CUSTOM
Type
CUSTOM
Details
by passing through a trap
ADDITION
Type
ADDITION
Details
containing sulfuric acid
CUSTOM
Type
CUSTOM
Details
is bubbled at a moderate rate, through 5 ml of vigorously stirred tetrahydrofuran, for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 ml of ether
WASH
Type
WASH
Details
washed with 10 ml of ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
is purified by sublimation at 75° C. (0.1 mm) for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC(C#C)COC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04165331

Procedure details

Acetylene gas, dried by passing through a trap containing sulfuric acid, is bubbled at a moderate rate, through 5 ml of vigorously stirred tetrahydrofuran, for 15 minutes. To this acetylenic solution, is then added dropwise, with continued passage of acetylene, 3.5 ml of a 2.4 M solution of n-butylmagnesium chloride in tetrahydrofuran (8.4 mmoles) over 45 minutes. The mixture is stirred a further 15 minutes, and a solution of 580 mg (3.9 mmoles) of p-fluorophenoxy acetaldehyde (Example 156) in 3 ml of tetrahydrofuran is added dropwise over 15 minutes. This solution is stirred for 2 more hours, with passage of acetylene, poured into 50 ml of a saturated solution of ammonium chloride, extracted twice with 50 ml of ether, washed with 10 ml of ammonium chloride solution, dried with magnesium sulfate, filtered, and evaporated. The crude subject product is purified by sublimation at 75° C. (0.1 mm) for 5 hours to give 330 mg (48%) of white crystals, mp 46°-47° C.
[Compound]
Name
acetylenic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 mmol
Type
solvent
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
C#C.[CH2:3]([Mg]Cl)[CH2:4]CC.[F:9][C:10]1[CH:19]=[CH:18][C:13]([O:14][CH2:15][CH:16]=[O:17])=[CH:12][CH:11]=1.[Cl-].[NH4+]>O1CCCC1>[OH:17][CH:16]([CH2:15][O:14][C:13]1[CH:18]=[CH:19][C:10]([F:9])=[CH:11][CH:12]=1)[C:3]#[CH:4] |f:3.4|

Inputs

Step One
Name
acetylenic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
8.4 mmol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
580 mg
Type
reactant
Smiles
FC1=CC=C(OCC=O)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Four
Name
saturated solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Acetylene gas, dried
CUSTOM
Type
CUSTOM
Details
by passing through a trap
ADDITION
Type
ADDITION
Details
containing sulfuric acid
CUSTOM
Type
CUSTOM
Details
is bubbled at a moderate rate, through 5 ml of vigorously stirred tetrahydrofuran, for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 ml of ether
WASH
Type
WASH
Details
washed with 10 ml of ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
is purified by sublimation at 75° C. (0.1 mm) for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC(C#C)COC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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